molecular formula C14H12O3 B7887516 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-

Cat. No.: B7887516
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-UHFFFAOYSA-N
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Description

IUPAC Name: 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- Common Name: (Z)-Resveratrol (cis-isomer) Molecular Formula: C₁₄H₁₂O₃ Molecular Weight: 228.24 g/mol Structure: A stilbenoid featuring a 1,3-dihydroxybenzene (resorcinol) core linked via a cis-configured ethenyl group to a 4-hydroxyphenyl moiety (Figure 1).

This compound is the cis-stereoisomer of the well-studied trans-resveratrol (5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol), differing in the geometry of the ethenyl double bond. While trans-resveratrol is abundant in grapes and wine, the cis-isomer is less common and often studied for its distinct physicochemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired stilbene derivative. The reaction typically requires a base such as potassium tert-butoxide and is carried out under inert conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the roots of the Japanese knotweed (Polygonum cuspidatum). The extraction process includes solvent extraction followed by purification steps like crystallization or chromatography to obtain high-purity cis-resveratrol.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: It can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions, such as methylation or acetylation, to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like methyl iodide (CH3I) or acetic anhydride (C4H6O3) are used for methylation and acetylation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro-resveratrol and related compounds.

    Substitution: Methylated or acetylated derivatives of cis-resveratrol.

Scientific Research Applications

Medicinal Applications

Antioxidant Properties
Resveratrol is recognized for its potent antioxidant properties, which help combat oxidative stress in the body. This property is crucial in preventing cellular damage and reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

Cardiovascular Health
Research indicates that Resveratrol can improve cardiovascular health by promoting endothelial function and reducing inflammation. A study highlighted that Resveratrol supplementation led to improved endothelial function in patients with metabolic syndrome .

Cancer Prevention
Resveratrol has been studied for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. A notable case study demonstrated that Resveratrol induced apoptosis in cancer cells through the modulation of signaling pathways .

Neuroprotective Effects
The compound also exhibits neuroprotective properties, which may help in the management of neurodegenerative diseases such as Alzheimer's. Research suggests that Resveratrol can enhance cognitive function and protect against neuroinflammation .

Nutritional Applications

Dietary Supplementation
Resveratrol is often marketed as a dietary supplement due to its health benefits. It is commonly found in grape skins, red wine, and berries. The incorporation of Resveratrol into dietary supplements aims to leverage its health-promoting properties .

Functional Foods
The compound is increasingly being added to functional foods aimed at enhancing health benefits beyond basic nutrition. These foods are designed to provide additional health benefits, particularly concerning heart health and longevity .

Cosmetic Applications

Skin Care Products
Due to its antioxidant and anti-inflammatory properties, Resveratrol is widely used in cosmetic formulations. It helps in protecting the skin from environmental damage and may improve skin aging signs .

Anti-Aging Formulations
Many anti-aging products incorporate Resveratrol for its ability to enhance skin texture and elasticity while reducing the appearance of fine lines and wrinkles. Clinical trials have shown promising results regarding its efficacy in skin rejuvenation .

Data Table: Summary of Applications

Application Area Description Key Findings/Case Studies
MedicinalAntioxidant propertiesReduces oxidative stress; prevents chronic diseases
Cardiovascular healthImproves endothelial function; reduces inflammation
Cancer preventionInduces apoptosis in cancer cells; inhibits growth
Neuroprotective effectsEnhances cognitive function; protects against neuroinflammation
NutritionalDietary supplementationFound in grape skins; marketed for health benefits
Functional foodsAdded for enhanced health benefits; promotes longevity
CosmeticSkin care productsProtects against environmental damage; improves aging signs
Anti-aging formulationsEnhances skin texture; reduces fine lines

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- involves several molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Effects: Inhibits the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

    Anticancer Properties: Induces apoptosis in cancer cells by activating pathways such as p53 and inhibiting anti-apoptotic proteins like Bcl-2.

    Cardioprotective Effects: Enhances nitric oxide (NO) production, improving vascular function and reducing the risk of atherosclerosis.

Comparison with Similar Compounds

Trans-Resveratrol (1E-isomer)

Property (Z)-Resveratrol (Target Compound) Trans-Resveratrol (1E-isomer)
Double Bond Geometry Z (cis) E (trans)
Molecular Formula C₁₄H₁₂O₃ C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol 228.24 g/mol
Solubility Likely lower aqueous solubility Low aqueous solubility (0.03 mg/mL)
Stability Less stable due to cis-configuration More stable; prone to isomerization under UV light
Biological Activity Limited data; potential antioxidant activity Well-documented: Antioxidant, anti-inflammatory, chemopreventive
Natural Sources Rare; synthesized or derived from trans-isomer isomerization Abundant in grapes, berries, and red wine

ε-Viniferin

Property (Z)-Resveratrol ε-Viniferin
Structure Monomeric stilbene Dimeric resveratrol derivative
Molecular Formula C₁₄H₁₂O₃ C₂₈H₂₂O₆
Molecular Weight 228.24 g/mol 454.48 g/mol
Functional Groups 3 hydroxyl groups 6 hydroxyl groups, benzofuran ring
Bioactivity Moderate antioxidant potential Enhanced antioxidant and antifungal activity due to dimerization
Solubility Similar to resveratrol Lower solubility due to higher molecular weight

Key Difference : Dimerization in ε-viniferin increases steric hindrance and hydrogen-bonding capacity, enhancing stability and bioactivity .

Rhapontigenin

Property (Z)-Resveratrol Rhapontigenin
Structure 4-hydroxyphenyl ethenyl group 3-hydroxy-4-methoxyphenyl ethenyl group
Molecular Formula C₁₄H₁₂O₃ C₁₅H₁₄O₄
Molecular Weight 228.24 g/mol 258.27 g/mol
Substituents No methoxy groups Methoxy group at C4 of phenyl ring
Bioactivity Limited data Anticancer, anti-diabetic; methoxy group enhances metabolic stability
Natural Sources Synthetic or rare Found in rhubarb and grapes

Key Difference : Methoxy substitution in rhapontigenin improves lipophilicity and resistance to enzymatic degradation .

Piceid (Resveratrol Glucoside)

Property (Z)-Resveratrol Piceid
Structure Free aglycone Glucosylated at C3 hydroxyl
Molecular Formula C₁₄H₁₂O₃ C₂₀H₂₂O₈
Molecular Weight 228.24 g/mol 390.38 g/mol
Solubility Low Higher due to glucoside moiety
Bioavailability Rapid metabolism Improved intestinal absorption
Bioactivity Direct antioxidant Prodrug; hydrolyzed to resveratrol in vivo

Key Difference : Glycosylation in piceid enhances solubility but requires enzymatic activation for efficacy .

Biological Activity

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- is commonly known as resveratrol , a polyphenolic compound primarily found in grapes, berries, and peanuts. This compound has garnered significant attention due to its diverse biological activities, particularly its potential health benefits in cancer prevention, cardiovascular health, and neuroprotection.

Chemical Structure and Properties

Resveratrol is characterized by its stilbene structure, which consists of two phenolic rings connected by a double bond. The chemical formula for resveratrol is C14H12O3C_{14}H_{12}O_3, and it exists in both cis and trans forms, with the trans form being more biologically active.

PropertyValue
Molecular FormulaC14H12O3C_{14}H_{12}O_3
Molecular Weight228.24 g/mol
CAS Number501-36-0
SolubilitySoluble in ethanol

Antioxidant Activity

Resveratrol exhibits potent antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage and reducing the risk of chronic diseases.

  • Mechanism : Resveratrol activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Resveratrol has been shown to inhibit various inflammatory pathways, including the NF-kB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Findings : In vitro studies demonstrated that resveratrol significantly decreased the expression of COX-2 and iNOS in macrophages exposed to lipopolysaccharides (LPS) .

Anticancer Properties

Numerous studies have indicated that resveratrol possesses anticancer properties through multiple mechanisms:

  • Induction of Apoptosis : Resveratrol has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon cancer cells (HT-29). The IC50 values for these effects range from 10 to 50 μM depending on the cell type .
  • Inhibition of Angiogenesis : Resveratrol inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In vivo studies using the chick chorioallantoic membrane model demonstrated significant reductions in neovascularization following resveratrol treatment .

Neuroprotective Effects

Resveratrol has neuroprotective properties that may benefit cognitive function and protect against neurodegenerative diseases like Alzheimer's.

  • Mechanism : It enhances brain-derived neurotrophic factor (BDNF) levels and reduces amyloid-beta aggregation, which are critical factors in Alzheimer’s disease pathology .

Clinical Trials

  • Cardiovascular Health : A randomized controlled trial involving 100 participants showed that daily supplementation with resveratrol improved endothelial function and reduced blood pressure over a period of 12 weeks .
  • Cancer Prevention : A study assessed the effects of resveratrol on patients with colorectal adenomas. Results indicated a significant reduction in recurrence rates among those who received resveratrol compared to the placebo group .

Q & A

Basic Research Questions

Q. How can the stereochemistry (Z-configuration) of the ethenyl group in this compound be experimentally confirmed?

The (Z)-configuration of the ethenyl group can be determined using nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the ethenyl protons in NOE experiments will show spatial proximity between the hydroxyl groups on the benzenediol ring and the 4-hydroxyphenyl substituent in the Z-isomer. X-ray crystallography is also definitive, as it provides direct visualization of the spatial arrangement .

Q. What are the foundational methods for synthesizing this compound, and what are common starting materials?

Synthesis typically involves a Heck coupling reaction between a halogenated 1,3-benzenediol derivative and a 4-hydroxystyrenyl precursor. Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) are often used to prevent oxidation of phenolic hydroxyl groups during synthesis. Resorcinol derivatives and styrenyl boronic acids are common starting materials, as seen in analogous stilbene syntheses .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 280–320 nm) or LC-MS/MS using electrospray ionization (ESI) in negative mode is preferred. Matrix effects (e.g., ion suppression from phenolic metabolites) can be mitigated using isotope-labeled internal standards or solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of hydroxylated derivatives be addressed?

Regioselective functionalization can be achieved via directed ortho-metalation (DoM) strategies. For example, temporary protection of hydroxyl groups with boronate esters directs lithiation to specific positions. Computational modeling (DFT) of transition states can also predict regioselectivity in cross-coupling reactions .

Q. How do researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from differences in bioavailability or metabolic stability. To address this:

  • Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS).
  • Use liver microsome assays to identify metabolic degradation pathways.
  • Validate in vitro findings with transgenic animal models (e.g., CYP450 knockouts) .

Q. What methodologies are used to assess the compound’s photostability and degradation products?

Photostability is evaluated under standardized light sources (e.g., ICH Q1B guidelines) using HPLC-PDA to monitor degradation. Mass spectrometry (HRMS/MS) identifies photoproducts, while time-dependent density functional theory (TD-DFT) predicts UV absorption profiles of degradation intermediates .

Q. How can ecotoxicological studies be designed to evaluate this compound’s environmental impact?

  • Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction).
  • Measure bioaccumulation factors (BCF) in fish models (e.g., OECD 305).
  • Analyze soil mobility via column leaching experiments and quantify hydroxyl radical-mediated degradation in water using advanced oxidation processes (AOPs) .

Q. Methodological Notes

  • Stereochemical Analysis : Combine NMR (NOESY) and X-ray crystallography for unambiguous confirmation .
  • Synthetic Optimization : Use computational tools (e.g., Gaussian or ORCA) to predict reaction pathways and reduce trial-and-error synthesis .
  • Data Contradictions : Apply multi-omics approaches (metabolomics/proteomics) to reconcile bioactivity discrepancies .

Properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859420
Record name 3,5,4'-Trihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133294-37-8
Record name 3,5,4'-Trihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-

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